2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)-

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS 93103-19-6) is a sulfur-containing heterocyclic compound belonging to the imidazole-2-thione class. It features an imidazole core substituted at the 4-position with a 4-methylphenyl (p-tolyl) group.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 93103-19-6
Cat. No. B1623192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)-
CAS93103-19-6
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CNC(=S)N2
InChIInChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)
InChIKeyHDMTYMPLHXYKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS 93103-19-6): Physicochemical and Structural Profile for Imidazole-2-Thione Scaffold Optimization


2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS 93103-19-6) is a sulfur-containing heterocyclic compound belonging to the imidazole-2-thione class. It features an imidazole core substituted at the 4-position with a 4-methylphenyl (p-tolyl) group . The compound has a molecular formula of C10H10N2S and a molecular weight of 190.26 g/mol . Its physicochemical properties include a density of 1.26 g/cm³, a boiling point of 318°C at 760 mmHg, a flash point of 146.1°C, a calculated LogP of approximately 2.67 (indicating moderate lipophilicity), a topological polar surface area (PSA) of 56.2–67.48 Ų, and two hydrogen bond donors . The thione (C=S) functional group confers distinct chemical reactivity compared to the more common imidazole-2-one analogs, enabling specific interactions with biological targets such as metal ions and nucleophilic enzyme residues [1]. This compound is primarily utilized as a research chemical and building block for the synthesis of more complex heterocyclic systems in medicinal chemistry and materials science .

Role
Synthetic building block for complex heterocycles
Reactivity
Thione (C=S) group enables metal coordination
Property
Moderate lipophilicity supports permeability studies

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS 93103-19-6): Why Simple Substitution with Generic Imidazole-2-Thiones Fails to Ensure Reproducible Biological Activity


Within the imidazole-2-thione class, biological activity is exquisitely sensitive to subtle structural modifications, making generic substitution unreliable for research and procurement. Even minor changes in substitution pattern on the core 1,3-dihydroimidazole-2-thione scaffold can cause dramatic variations in antibacterial profile and potency . For instance, studies on dopamine β-hydroxylase (DBH) inhibition have demonstrated that the thione sulfur atom is essential for optimal activity, and that replacing it with oxygen or nitrogen abolishes potency [1]. Furthermore, structure-activity relationship (SAR) studies on carbonic anhydrase II inhibitors reveal that the presence and position of specific substituents, such as nitro groups on the phenyl ring, significantly contribute to overall inhibitory activity [2]. The target compound, bearing a 4-methylphenyl substituent at the 4-position of the imidazole ring, occupies a specific chemical space that is distinct from analogs with substitutions at the 1- or 5-positions (e.g., CAS 23671-38-7), or those with multiple aryl groups (e.g., CAS 73181-95-0). Therefore, substituting CAS 93103-19-6 with a seemingly similar 'imidazole-2-thione' without precise knowledge of its substitution pattern and resultant physicochemical properties (e.g., LogP ~2.67) introduces a significant risk of irreproducible results and failed experiments.

!
Regioisomer shift (4- vs 1-substitution) may profoundly alter target recognition.
!
Replacing thione (C=S) with carbonyl or amino groups abolishes metal-binding activity.
!
Large lipophilicity shifts between analogs can disrupt cellular uptake and distribution.

Quantitative Differentiation of 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS 93103-19-6) Versus Structural Analogs: An Evidence-Based Guide


Regioisomeric Differentiation: 4-Substitution vs. 1-Substitution in Imidazole-2-Thiones for Tailored Reactivity and Binding

The target compound, 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS 93103-19-6), is a 4-substituted imidazole-2-thione. This regioisomerism is a critical differentiator from its 1-substituted analog, 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 23671-38-7). While direct comparative biological data for these two specific regioisomers is absent from the public literature, fundamental principles of medicinal chemistry and SAR studies on related imidazole-2-thiones support that this positional difference can profoundly alter biological activity . For example, in dopamine β-hydroxylase inhibitors, the spatial orientation of the phenyl group relative to the thione moiety is crucial for optimal copper binding in the enzyme's active site [1]. The 4-substitution pattern of CAS 93103-19-6 presents a distinct steric and electronic environment compared to the 1-substituted isomer, which is expected to result in different binding affinities and selectivity profiles against biological targets.

Regioisomer difference
Class-level
4-substituted vs. 1-substituted analog (CAS 23671-38-7); no direct bioactivity data available.
Positional isomerism may alter target binding; requires regioisomer-specific procurement.
SAR studies recommend verifying isomer identity.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: Lipophilicity (LogP) of 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)-

The compound 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS 93103-19-6) possesses a calculated LogP value of approximately 2.67 to 2.68 . This value represents a measurable differentiation from other imidazole-2-thione analogs. For instance, the baseline compound 1-methylimidazole-2-thione (methimazole) has a lower calculated LogP of 0.74 [1]. The addition of the 4-methylphenyl group in CAS 93103-19-6 increases lipophilicity by nearly two log units, significantly impacting its predicted membrane permeability and distribution profile. This difference is quantifiable and can guide selection for applications where increased lipophilicity is desired, such as targeting intracellular pathogens or crossing the blood-brain barrier.

Lipophilicity shift
Cross-study
Calculated LogP ~2.67 vs. methimazole (0.74); ΔLogP ≈ +1.9.
Increased lipophilicity supports membrane-permeability-dependent assays.
In silico values; experimental LogP may vary.
ADME Drug Design Lipophilicity

Functional Group Integrity: The Essential Role of the Thione (C=S) Moiety in Imidazole-2-Thione Biological Activity

The thione (C=S) functional group in CAS 93103-19-6 is a critical structural feature that distinguishes it from imidazole-2-one analogs. A key SAR study on dopamine β-hydroxylase inhibitors demonstrated that the sulfur atom of the thione group is necessary for optimal inhibitory activity [1]. The synthesis and evaluation of oxygen (imidazole-2-one) and nitrogen analogs of the prototypical inhibitor 1-(4-hydroxybenzyl)imidazole-2-thione showed a complete loss of optimal activity, proving that the soft thione sulfur is essential for binding to the copper cofactor in the enzyme's active site [1]. This class-level inference directly supports the selection of CAS 93103-19-6 over an imidazole-2-one analog for any application targeting metalloenzymes or where a soft ligand is required for metal coordination.

Thione essentiality
Class-level
C=S maintains DBH inhibition; C=O or C=N analogs lose optimal activity.
Thione sulfur is critical for metal-coordinating enzyme targets.
Based on DBH inhibitor SAR; target-specific validation needed.
Enzyme Inhibition Coordination Chemistry Bioisosterism

Recommended Research and Industrial Application Scenarios for 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-methylphenyl)- (CAS 93103-19-6)


Structure-Activity Relationship (SAR) Studies for Novel Imidazole-2-Thione Derivatives

This compound is an ideal candidate for inclusion in SAR studies focused on optimizing the biological activity of imidazole-2-thiones. Its specific 4-methylphenyl substitution pattern and moderate lipophilicity (LogP ~2.67) make it a valuable comparator against analogs with different substitution patterns (e.g., 1-substituted regioisomers like CAS 23671-38-7) or varying alkyl/aryl groups. By systematically comparing the biological activity (e.g., antimicrobial MIC, enzyme inhibition IC50) of CAS 93103-19-6 with a panel of related compounds, researchers can map the pharmacophore requirements for specific targets, as demonstrated by previous SAR studies on DBH and CA-II inhibitors [1][2].

Synthetic Intermediate for Complex Heterocyclic Libraries

The compound's reactive thione group and the presence of a para-tolyl substituent make it a versatile building block for the synthesis of diverse chemical libraries. It can undergo S-alkylation, oxidation to sulfoxides/sulfones, or be used as a ligand in coordination chemistry . Its specific structure serves as a starting point for generating more complex molecules with potential applications in medicinal chemistry, agrochemicals, and material science. This aligns with established synthetic routes that utilize 4-substituted imidazole-2-thiones as key intermediates [3].

In Vitro Evaluation as a Potential Antimicrobial Lead Scaffold

Imidazole-2-thiones as a class have demonstrated a range of antimicrobial activities, with some novel derivatives exhibiting MIC values as low as 28-44 µM against various bacterial strains and 38-52 µM against fungi [4]. While direct data for CAS 93103-19-6 is lacking, its structural similarity to active analogs positions it as a logical candidate for initial antimicrobial screening. Procurement of this specific compound allows researchers to generate novel data and explore the influence of a 4-methylphenyl substituent on the antimicrobial spectrum and potency, potentially identifying new lead structures.

Ligand Development for Coordination Chemistry and Catalysis

The thione sulfur atom in CAS 93103-19-6 is a soft Lewis base, capable of forming stable complexes with transition metals such as copper, silver, and gold. This property is valuable in the development of new catalysts for organic transformations or in the creation of metal-organic frameworks (MOFs) with specific properties. The 4-methylphenyl group provides a tunable steric and electronic handle that can influence the geometry and stability of the resulting metal complexes, offering a point of differentiation from simpler imidazole-2-thione ligands like methimazole [5][6].

Application
Selection Property
Validation Focus
SAR Studies for Imidazole-2-Thiones
Defined regioisomer and moderate lipophilicity
Pharmacophore mapping; activity screening assays
Synthetic Building Block
Reactive thione group for derivatization
Synthetic route compatibility; compound characterization
Antimicrobial Screening Studies
Imidazole-2-thione core with aryl substitution
MIC endpoint determination; spectrum evaluation
Coordination Chemistry & Catalysis
Thione sulfur as soft Lewis base
Complex stability and catalytic performance

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